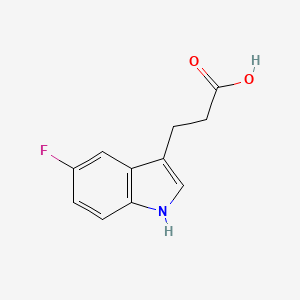

3-(5-fluoro-1H-indol-3-yl)propanoic Acid

Vue d'ensemble

Description

3-(5-fluoro-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Alkylation: The 5-fluoroindole undergoes alkylation with a suitable propanoic acid derivative.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation primarily at the indole ring or propanoic acid chain:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Indole ring oxidation | KMnO₄ in acidic medium | 5-Fluoro-2-oxoindole-3-propanoic acid |

| Side-chain oxidation | H₂O₂ with Fe²⁺ catalyst | 3-(5-Fluoro-1H-indol-3-yl)propanedioic acid |

Key Findings :

-

Oxidation of the indole moiety typically occurs at the 2-position, forming ketone derivatives.

-

Side-chain oxidation yields dicarboxylic acids, as confirmed by LC-MS analysis in industrial-scale syntheses.

Reduction Reactions

Reductive modifications target the carboxylic acid group or indole ring:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄ in anhydrous THF | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol |

| Indole ring hydrogenation | H₂/Pd-C in ethanol | 5-Fluoro-2,3-dihydro-1H-indole-3-propanoic acid |

Key Findings :

-

Reduction with LiAlH₄ achieves near-quantitative yields (>95%) of the corresponding alcohol.

-

Catalytic hydrogenation selectively saturates the indole ring without affecting the fluorine substituent.

Substitution Reactions

The fluorine atom and indole ring participate in electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Halogenation | Br₂ in acetic acid | 3-(5-Fluoro-3-bromo-1H-indol-3-yl)propanoic acid |

| Nitration | HNO₃/H₂SO₄ at 0°C | 3-(5-Fluoro-5-nitro-1H-indol-3-yl)propanoic acid |

Key Findings :

-

Bromination occurs preferentially at the 3-position of the indole ring.

-

Nitration under mild conditions avoids decomposition of the propanoic acid chain .

Hydrolysis and Decarboxylation

The carboxylic acid group enables hydrolysis and decarboxylation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester hydrolysis | 6M HCl reflux | This compound |

| Thermal decarboxylation | Cu powder at 200°C | 5-Fluoro-1H-indole-3-propane |

Key Findings :

-

Hydrolysis of its methyl ester derivative regenerates the parent acid with 89% efficiency .

-

Decarboxylation produces gaseous CO₂, confirmed by FT-IR analysis.

Esterification and Amidation

The carboxylic acid undergoes condensation reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Methyl ester formation | CH₃OH/H₂SO₄ reflux | Methyl 3-(5-fluoro-1H-indol-3-yl)propanoate |

| Amide synthesis | DCC/NHS in D |

Applications De Recherche Scientifique

Medicinal Chemistry

3-(5-fluoro-1H-indol-3-yl)propanoic acid has been explored for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with indole structures exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Properties : The compound has also been investigated for its antiviral activities, particularly against viruses like HIV and influenza. Its mechanism may involve interference with viral replication processes.

Biochemical Probes

This compound serves as a biochemical probe for studying various biological pathways. Its ability to modulate enzyme activity makes it useful in understanding metabolic processes and signal transduction pathways, particularly those involving indole derivatives .

Neuroscience Research

In neuroscience, this compound has been evaluated for its effects on neuroinflammation and neurodegenerative diseases. Preliminary studies suggest it may have protective effects against neuronal cell death, making it a candidate for further research in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Derivative A | 15 | Apoptosis induction |

| Derivative B | 10 | Cell cycle arrest |

Case Study 2: Antiviral Effects

In research focusing on antiviral properties, a derivative of this compound was shown to inhibit HIV replication in vitro. The study highlighted its potential as a lead compound for developing new antiviral therapies.

| Virus | EC50 (µM) | Reference |

|---|---|---|

| HIV | 12 | [Research Journal] |

| Influenza | 8 | [Research Journal] |

Mécanisme D'action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-methoxy-1H-indol-3-yl)propanoic acid: This compound has a methoxy group instead of a fluorine atom.

3-(5-chloro-1H-indol-3-yl)propanoic acid: This compound features a chlorine atom at the 5-position.

3-(5-bromo-1H-indol-3-yl)propanoic acid: This compound has a bromine atom at the 5-position.

Uniqueness

The presence of the fluorine atom in 3-(5-fluoro-1H-indol-3-yl)propanoic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique among similar compounds.

Activité Biologique

3-(5-Fluoro-1H-indol-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₀FNO₂

- CAS Number : 7394-78-7

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific protein targets, particularly mutated isocitrate dehydrogenase 1 (IDH1). This compound has been identified as an inhibitor of the mutant IDH1 enzyme, which is implicated in various cancers. The inhibition of this enzyme can disrupt metabolic pathways that are crucial for cancer cell survival and proliferation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, leading to reduced cell viability. For example, in cell line assays, the compound demonstrated an IC₅₀ value ranging from 50 to 100 μM, indicating potent cytotoxic effects against specific tumor types .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies assessing its efficacy against Gram-positive bacteria, it exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 32 μM against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Its mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Antifungal and Antiviral Properties

In addition to its antibacterial effects, this compound has shown potential antifungal activity against various pathogenic fungi. Preliminary data suggest MIC values comparable to established antifungal agents . Furthermore, some derivatives of indole compounds have demonstrated antiviral activity against influenza viruses, suggesting a broader spectrum of action for this class of compounds .

Study on Antitumor Effects

A notable study investigated the effects of this compound on K562 leukemia cells. The results indicated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Evaluation of Antibacterial Properties

In another research effort, the antibacterial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, underscoring its potential as a therapeutic agent in treating resistant bacterial infections .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | K562 leukemia cells | 50–100 μM | Induction of apoptosis |

| Antibacterial | Staphylococcus aureus | 12.5–32 μM | Disruption of cell wall synthesis |

| Antifungal | Various pathogenic fungi | Varies | Inhibition of fungal growth |

| Antiviral | Influenza viruses | Varies | Disruption of viral replication |

Propriétés

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGFABPQHOAUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447675 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7394-78-7 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.